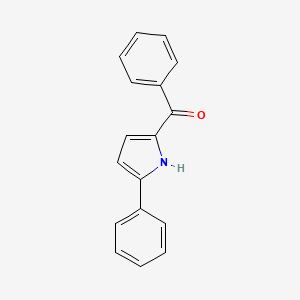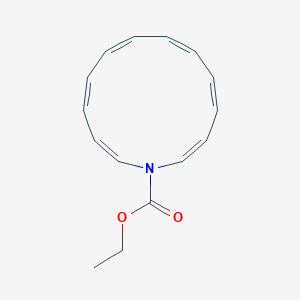
6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of methoxy groups at positions 6 and 7, a nitroso group at position 2, and a dihydroisoquinolinone core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method includes the nitration of 6,7-dimethoxyisoquinoline followed by reduction and subsequent nitrosation. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-pressure systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the nitroso group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one involves its interaction with specific molecular targets. The nitroso group can participate in redox reactions, potentially affecting cellular pathways. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
6,7-Dimethoxyisoquinoline: Lacks the nitroso group but shares the core structure.
2-Nitroso-1,4-dihydroisoquinolin-3(2H)-one: Lacks the methoxy groups but has a similar core structure.
Uniqueness
6,7-Dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3(2H)-one is unique due to the combination of methoxy and nitroso groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
55508-37-7 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
6,7-dimethoxy-2-nitroso-1,4-dihydroisoquinolin-3-one |
InChI |
InChI=1S/C11H12N2O4/c1-16-9-3-7-5-11(14)13(12-15)6-8(7)4-10(9)17-2/h3-4H,5-6H2,1-2H3 |
InChI 键 |
SEYIGFJNPIWLTF-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2CN(C(=O)CC2=C1)N=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


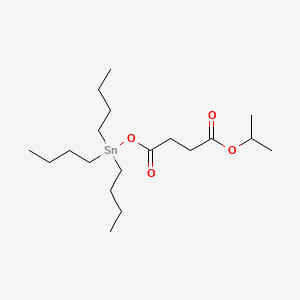
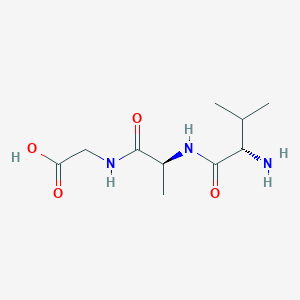
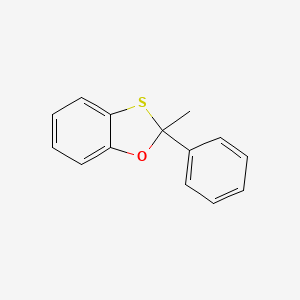
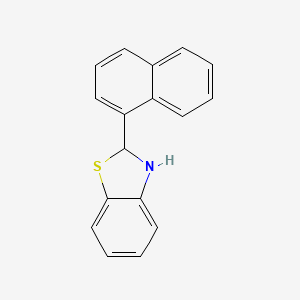
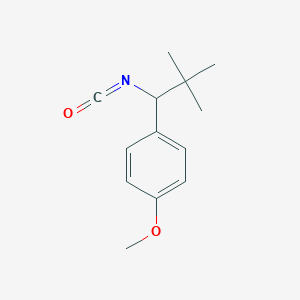

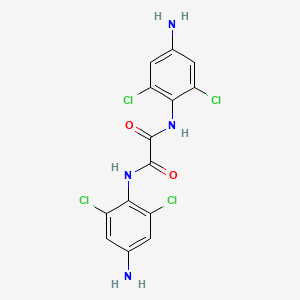
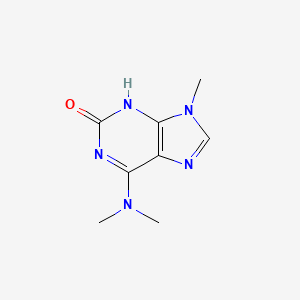
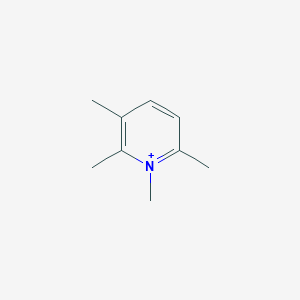
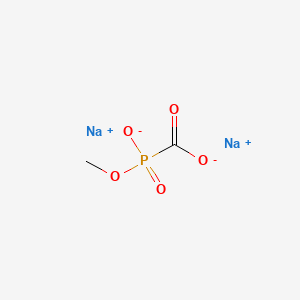
![Dimethyl [3-(naphthalen-1-yl)-2-oxopropyl]phosphonate](/img/structure/B14635161.png)
